hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium
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Overview
Description
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring fused with a tetrahydrothiophene ring
Mechanism of Action
Mode of Action
6-N-Biotinylaminohexyl Hydrogenphosphonate is a short linker featuring a biotin group and a hydrogen phosphonate . The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . This allows the compound to interact with various biological targets.
Biochemical Analysis
Biochemical Properties
6-N-Biotinylaminohexyl Hydrogenphosphonate plays a crucial role in biochemical reactions, primarily due to its biotinylated structure. Biotin, a vitamin B7 derivative, is known for its strong affinity to avidin and streptavidin proteins. This strong binding property is leveraged in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), western blotting, and affinity purification . The compound interacts with enzymes, proteins, and other biomolecules through its biotin moiety, facilitating the detection, isolation, and analysis of target molecules.
Cellular Effects
6-N-Biotinylaminohexyl Hydrogenphosphonate influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in cell labeling and tracking studies, the biotinylated compound binds to specific proteins, allowing researchers to monitor changes in cell function and behavior . This interaction can lead to alterations in cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 6-N-Biotinylaminohexyl Hydrogenphosphonate involves its binding interactions with biomolecules. The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex. This binding can either inhibit or activate enzymes, depending on the context of the assay . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-N-Biotinylaminohexyl Hydrogenphosphonate can change over time. The compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with minimal degradation observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-N-Biotinylaminohexyl Hydrogenphosphonate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in achieving the desired biochemical interactions. At high doses, there may be toxic or adverse effects, including potential disruptions in cellular function and metabolism . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in research.
Metabolic Pathways
6-N-Biotinylaminohexyl Hydrogenphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The biotin moiety can participate in carboxylation reactions, acting as a cofactor for carboxylase enzymes . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-N-Biotinylaminohexyl Hydrogenphosphonate is transported and distributed through interactions with specific transporters and binding proteins. The biotin moiety facilitates its uptake and localization within cells, where it can accumulate in specific compartments . This targeted distribution is crucial for its effectiveness in biochemical assays and cellular studies.
Subcellular Localization
The subcellular localization of 6-N-Biotinylaminohexyl Hydrogenphosphonate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes . This localization is essential for its activity and function, allowing it to interact with target biomolecules in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium can be compared with other similar compounds, such as:
Biotin and derivatives: These compounds also contain a ureido ring fused with a tetrahydrothiophene ring and are known for their role in biological processes.
Thieno[3,4-d]imidazole derivatives: These compounds share the core structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEBYVHHFPMZQO-OWYJLGKBSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5PS+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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